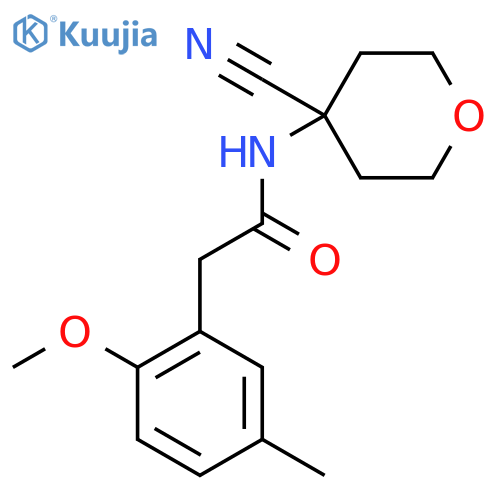

Cas no 1423898-50-3 (N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide)

1423898-50-3 structure

商品名:N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide

- Z1212407751

- CHEMBL3460349

- 1423898-50-3

- EN300-26685352

- AKOS033168282

-

- インチ: 1S/C16H20N2O3/c1-12-3-4-14(20-2)13(9-12)10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)

- InChIKey: UQLZIMPIUPZTBM-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C#N)(CC1)NC(CC1C=C(C)C=CC=1OC)=O

計算された属性

- せいみつぶんしりょう: 288.14739250g/mol

- どういたいしつりょう: 288.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 71.4Ų

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26685352-0.05g |

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide |

1423898-50-3 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1423898-50-3 (N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量